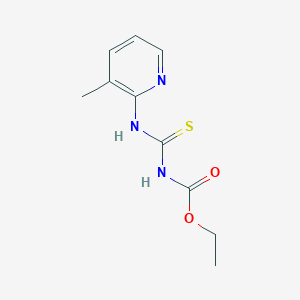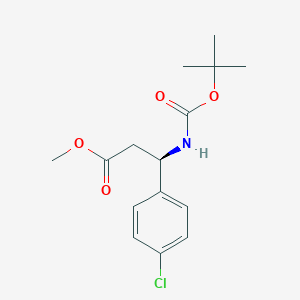
(R)-Methyl3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate is a chiral compound often used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor and 4-chlorophenyl acetic acid.
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using reagents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The Boc group is used to protect amines during multi-step synthesis.
Biology
Enzyme Studies: Used in studies involving enzyme-catalyzed reactions to understand enzyme specificity and mechanism.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action for ®-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate depends on its application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate: The enantiomer of the compound, which might have different biological activities.
Methyl 3-(tert-butoxycarbonylamino)-3-phenylpropanoate: Lacks the chlorine atom, which might affect its reactivity and applications.
Uniqueness
The presence of the chlorine atom and the specific chiral configuration ® can influence the compound’s reactivity, making it unique compared to its analogs.
Propriétés
Formule moléculaire |
C15H20ClNO4 |
|---|---|
Poids moléculaire |
313.77 g/mol |
Nom IUPAC |
methyl (3R)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 |
Clé InChI |
RIHNYKFQUWABML-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(4-Fluor-phenyl)-2-methyl-pyridin-3-yl]-methanol](/img/structure/B8553990.png)
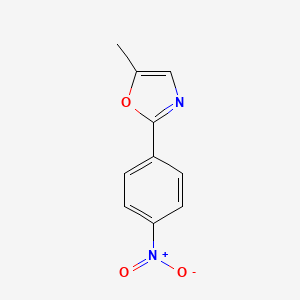


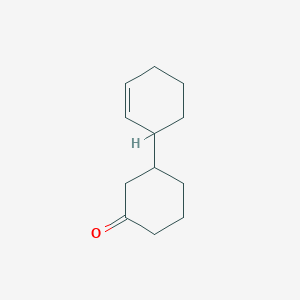
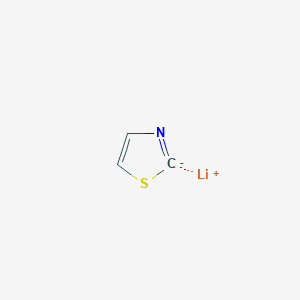
![1-[4-(2-Chloroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B8554040.png)
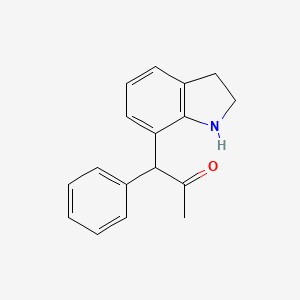

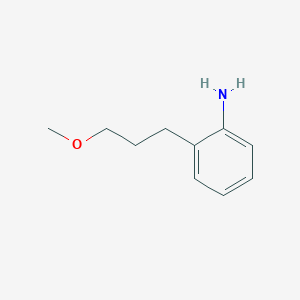
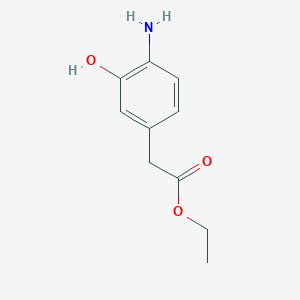
![3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B8554079.png)
